(R)-3-Amino-2-methylpropanoic acid hydrochloride
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Description
Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. When proteins are digested or broken down, amino acids are left. The body uses amino acids to make proteins to help the body grow, break down food, repair body tissue, and perform many other body functions. Amino acids can also be used as a source of energy by the body .
Synthesis Analysis
The synthesis of amino acids typically involves the reductive amination of alpha-keto acids. Alpha-keto acids are carbon acids at the alpha position that can undergo decarboxylation to give a carboxylic acid .Molecular Structure Analysis
Amino acids have a central carbon atom called the alpha carbon. Attached to this carbon are a hydrogen atom, an amino group (-NH2), a carboxyl group (-COOH), and a variable group known as the side chain or R group .Chemical Reactions Analysis
Amino acids can undergo a variety of chemical reactions, including peptide bond formation, which links amino acids together to form proteins, and decarboxylation, which removes a carboxyl group from the amino acid .Physical And Chemical Properties Analysis
The physical and chemical properties of amino acids depend on their side chains or R groups. These can range from nonpolar and hydrophobic to polar and hydrophilic. Some amino acids have acidic or basic side chains .Future Directions
properties
IUPAC Name |
(2R)-3-amino-2-methylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGBOMJVYQTWRN-AENDTGMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433358 |
Source
|
Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-2-methylpropanoic acid hydrochloride | |
CAS RN |
132605-98-2 |
Source
|
Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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